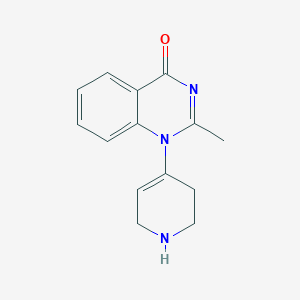

![molecular formula C18H16O5 B12306818 6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12306818.png)

6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Tanshindiol A est un produit naturel isolé des racines de la Salvia miltiorrhiza, une plante médicinale chinoise bien connue. Il appartient à la classe des quinones norditerpénoïdes de type abiétane et a été étudié pour ses diverses activités pharmacologiques, notamment ses propriétés antibactériennes, antioxydantes, anti-inflammatoires et antinéoplasiques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse totale du Tanshindiol A implique plusieurs étapes, à partir d'un intermédiaire ène omniprésent. Cet intermédiaire est dérivé du tanshinol B, qui est synthétisé en utilisant une cycloaddition promue par ultrasons comme étape clé. Le rendement global de cette synthèse est d'environ 50% sur trois étapes .

Méthodes de production industrielle

Les méthodes de production industrielle du Tanshindiol A ne sont pas bien documentées, mais elles impliquent probablement des voies synthétiques similaires à celles utilisées en laboratoire. L'utilisation de réactions promues par ultrasons et d'autres techniques synthétiques efficaces peut potentiellement être mise à l'échelle pour la production industrielle.

Analyse Des Réactions Chimiques

Types de réactions

Le Tanshindiol A subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le Tanshindiol A comprennent le tétroxyde d'osmium pour l'oxydation et divers acides et bases pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées et des solvants spécifiques pour garantir des rendements élevés et la pureté .

Principaux produits

Les principaux produits formés à partir des réactions du Tanshindiol A comprennent divers dérivés aux activités biologiques améliorées. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer et les maladies cardiovasculaires .

Applications de la recherche scientifique

Le Tanshindiol A a été largement étudié pour ses applications de recherche scientifique dans divers domaines :

Mécanisme d'action

Le mécanisme d'action du Tanshindiol A implique plusieurs cibles moléculaires et voies. Il exerce ses effets en modulant les voies de signalisation telles que les voies de l'interleukine-8, de la Ras-protéine kinase activée par les mitogènes et de la Rac1. Ces voies sont cruciales pour réguler la prolifération cellulaire, l'apoptose et l'inflammation .

Applications De Recherche Scientifique

Tanshindiol A has been extensively studied for its scientific research applications in various fields:

Mécanisme D'action

The mechanism of action of Tanshindiol A involves multiple molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the interleukin-8, Ras-mitogen-activated protein kinase, and Rac1 pathways. These pathways are crucial for regulating cell proliferation, apoptosis, and inflammation .

Comparaison Avec Des Composés Similaires

Le Tanshindiol A est comparé à d'autres composés similaires, tels que la tanshinone I, la tanshinone IIA et la cryptotanshinone. Ces composés partagent des caractéristiques structurelles et des activités pharmacologiques similaires, mais diffèrent par leurs cibles moléculaires et leur puissance spécifiques . Le Tanshindiol A est unique en raison de sa stéréochimie distincte et de ses effets biologiques spécifiques .

Liste des composés similaires

- Tanshinone I

- Tanshinone IIA

- Cryptotanshinone

- Dihydrotanshinone I

- Néotanshinlactone

Propriétés

IUPAC Name |

6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-9-7-23-17-11-4-5-12-10(3-2-6-18(12,22)8-19)14(11)16(21)15(20)13(9)17/h4-5,7,19,22H,2-3,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHMQUSSYNZSTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate](/img/structure/B12306743.png)

![rac-(2R,5S)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis](/img/structure/B12306766.png)

![8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol](/img/structure/B12306770.png)

![N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B12306781.png)

![(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone](/img/structure/B12306793.png)

![9-Methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol](/img/structure/B12306801.png)

![5-(3,4-Difluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12306802.png)